2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL
Overview
Description
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL is a complex organic compound with a unique structure that includes a pyrrolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyridazine core, followed by functionalization to introduce the amino and ethanol groups. Common synthetic methods include nucleophilic substitution, cyclization reactions, and reduction processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridazine derivatives with varying substituents. Examples include:
- 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-PROPANOL
- 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-BUTANOL
Uniqueness
The uniqueness of 2-{[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-C]PYRIDAZIN-4-YL]AMINO}-1-ETHANOL lies in its specific substituents and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-c]pyridazin-4-yl]amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-4-6-14(7-5-11)21-13(3)12(2)16-15(18-8-9-22)10-19-20-17(16)21/h4-7,10,22H,8-9H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIFNPYKZLGOSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2N=NC=C3NCCO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.